![molecular formula C19H21N5OS B14092865 {4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B14092865.png)
{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone is a complex organic molecule that features a combination of piperazine, pyridine, thiophene, and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps:
Formation of the Piperazine Moiety: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridine and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions or through the use of appropriate organometallic reagents.
Coupling with the Pyrazole Ring: The final step involves coupling the piperazine derivative with a pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives .
科学研究应用
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Research: It may be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
作用机制
The mechanism by which {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Receptors: The compound may bind to certain receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- {4-(1H-indol-4-yl)piperazino}(2-thienyl)methanone
- N-(3-{4-(2-Hydroxyethyl)-1-piperazinylmethyl}-4,5-dimethyl-2-thienyl)benzamide
Uniqueness
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: stands out due to its combination of pyridine, thiophene, and pyrazole rings, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science .
属性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H21N5OS/c25-19(17-14-16(21-22-17)18-2-1-13-26-18)24-11-9-23(10-12-24)8-5-15-3-6-20-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,21,22) |
InChI 键 |
LTDPBDDPLKKZQN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2-(furan-2-ylmethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092786.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B14092792.png)
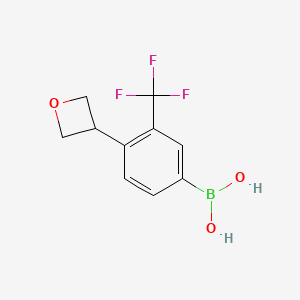
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)
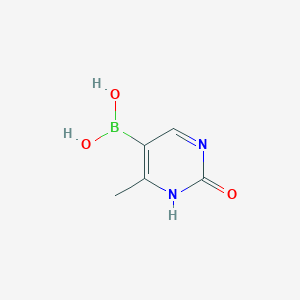
![1-(4-Tert-butylphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092834.png)
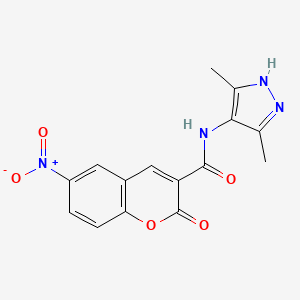
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14092839.png)
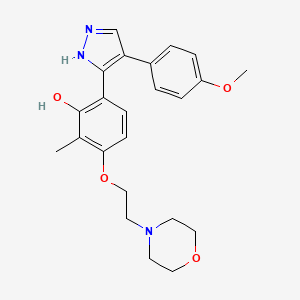
![Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14092850.png)
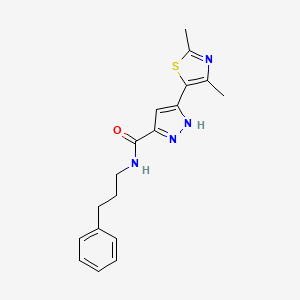
![2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14092862.png)
